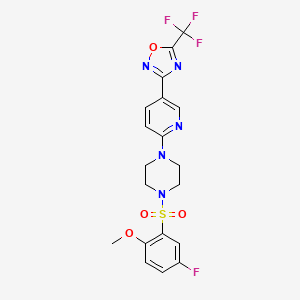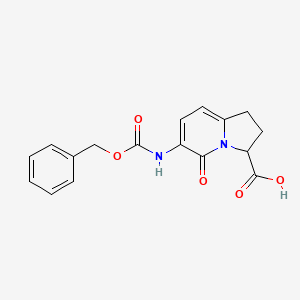![molecular formula C12H21Cl2N3O B2709362 4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1258640-02-6](/img/structure/B2709362.png)
4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative with additional amine and amide functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They have various applications in the field of medicine and chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with benzaldehyde or a similar readily available compound . The exact synthesis pathway would depend on the specific reactions involved and could require specialized knowledge of organic chemistry.Molecular Structure Analysis
The molecular structure of this compound would be based on the benzamide core, with additional functional groups attached. The presence of multiple nitrogen atoms suggests that it might form multiple hydrogen bonds .Chemical Reactions Analysis
As an organic compound with multiple functional groups, this compound could participate in a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be predicted based on the functional groups present in the molecule .科学的研究の応用
Synthesis and Biological Applications
Cytotoxic Activity : A study by Deady et al. (2003) highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrating potent cytotoxicity against several cancer cell lines, with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003).
Antimicrobial Activity : Ghorab et al. (2017) reported the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds. These compounds displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, and fungi (Ghorab et al., 2017).
Anticonvulsant Activity : Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, finding them to be effective in several anticonvulsant models, superior to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Material Science Applications
- Copolymers for Micellization : Bütün et al. (2001) studied the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. These novel cationic diblock copolymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating potential applications in material science (Bütün et al., 2001).
Chemical Synthesis and Transformation
Photochemical Transformations : Williams et al. (1965) investigated the photochemical behavior of 4′-amino-, 4′-dimethylamino-, 4′-diethylamino-, and 4′-di-n-propylamino-substituted trans-2-styrylpyridine, including the study of their salts (Williams et al., 1965).
Cyclotrimerization Inhibition : Davies et al. (1997) discussed the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile, which led to the formation of a new α-amino lithium imide. This study contributed to understanding the cyclotrimerization process in organic chemistry (Davies et al., 1997).
Safety and Hazards
特性
IUPAC Name |
4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-15(2)8-7-14-12(16)11-5-3-10(9-13)4-6-11;;/h3-6H,7-9,13H2,1-2H3,(H,14,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTZITLYRABXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

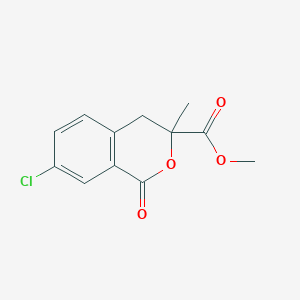
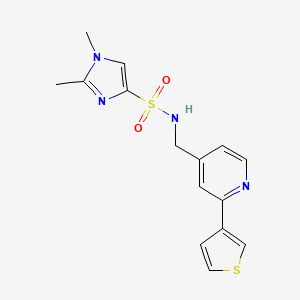
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)
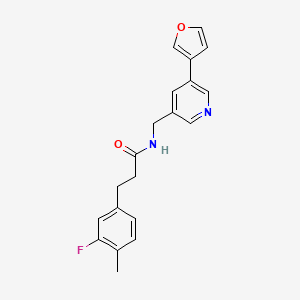
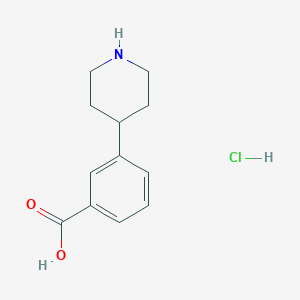
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
